N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-2-21-12-6-5-10-14-15-11(18(10)16-12)9-13-22(19,20)17-7-3-4-8-17/h5-6,13H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIMHQAWQJSZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The ethoxy group is introduced through an ethoxylation reaction, and the pyrrolidine-1-sulfonamide moiety is attached via a sulfonamide formation reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide is studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are being explored in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide with structurally related triazolo-pyridazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations at Position 6
The ethoxy group at position 6 distinguishes the target compound from analogs with other substituents:
- The benzimidazole-ethylpropanamide side chain may enhance DNA intercalation or kinase inhibition, as seen in cytotoxic benzimidazole derivatives .
- Chloro derivative (Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate) :
Chlorine substitution at position 6 increases electrophilicity, favoring nucleophilic substitution reactions. Such derivatives serve as intermediates for further functionalization, as demonstrated in synthetic protocols .
Key Insight : Ethoxy substitution likely improves hydrolytic stability compared to chloro analogs while maintaining moderate lipophilicity relative to methoxy groups.
Variations in the Position 3 Side Chain
The pyrrolidine sulfonamide moiety contrasts with other side chains:
- Benzimidazole-ethylpropanamide (): This side chain introduces a planar aromatic system (benzimidazole) capable of π-π stacking, which may enhance binding to hydrophobic enzyme pockets.
- Isopropylamine-pyrrolopyridine () : The compound (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3-b)pyridazin-6-amine features a chiral pyrrolopyridine substituent, which could enhance selectivity for chiral biological targets. The isopropylamine group may improve metabolic stability compared to sulfonamides .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide, a compound characterized by its unique triazolo-pyridazine structure, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N6O3S
- Molecular Weight : 378.46 g/mol
- CAS Number : 2034372-89-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds and engage in dipole interactions with biological receptors. This compound may act as an inhibitor of specific kinases involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro tests have shown that derivatives of triazolo-pyridazine can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative demonstrated IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
Antiviral Activity
The compound's antiviral potential is also noteworthy. It has been evaluated for its efficacy against various viral infections:
- Inhibition of Viral Replication : Certain derivatives have shown promising results in inhibiting viral replication in cell cultures, suggesting a mechanism that may involve interference with viral entry or replication processes .
Case Studies
Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:
- Study on c-Met Kinase Inhibition :
- Evaluation in Cancer Cell Lines :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
